molecular formula C24H30N6O2 B2873274 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one CAS No. 1049381-24-9

1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one

Cat. No. B2873274
CAS RN: 1049381-24-9
M. Wt: 434.544
InChI Key: CMODIDBEEITGSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one is a useful research compound. Its molecular formula is C24H30N6O2 and its molecular weight is 434.544. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities of Novel Derivatives

Research on novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, synthesized from various ester ethoxycarbonylhydrazones with primary amines, demonstrated good to moderate antimicrobial activities against test microorganisms. These findings illustrate the potential of structurally similar compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Antagonist Activity in CNS Agents

A series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives were prepared and tested for their antagonist activity against 5-HT2 and alpha 1 receptors, indicating their potential use in treating conditions related to the central nervous system (Watanabe et al., 1992).

Synthesis of Potent PPARpan Agonists

An efficient synthesis of a potent PPARpan agonist was described, highlighting the relevance of such compounds in therapeutic applications, particularly in metabolic disorders. The synthesis process exemplifies the potential for creating highly effective therapeutic agents through meticulous chemical engineering (Guo et al., 2006).

Bacterial Biofilm and MurB Inhibitors

Studies on novel bis(pyrazole-benzofuran) hybrids, possessing a piperazine linker, showed significant antibacterial efficacies and potent inhibitory activities against MRSA, VRE, and bacterial biofilm formation. These compounds also demonstrated excellent inhibitory activities against the MurB enzyme, suggesting their potential in addressing antibiotic resistance and biofilm-associated infections (Mekky & Sanad, 2020).

Anti-Cancer and Antitubercular Activities

Research into compounds with structural or functional similarities has led to discoveries of potential anti-cancer and antitubercular activities. For instance, certain derivatives have been found to exhibit significant activities against bone cancer cell lines and tuberculosis, offering insights into novel therapeutic pathways for these conditions (Lv et al., 2019; Foks et al., 2004).

properties

IUPAC Name

1-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O2/c1-3-22(19-8-6-5-7-9-19)24(31)29-16-14-28(15-17-29)18-23-25-26-27-30(23)20-10-12-21(13-11-20)32-4-2/h5-13,22H,3-4,14-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMODIDBEEITGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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